molecular formula C22H23N3O2S2 B216379 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide

4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide

Cat. No. B216379
M. Wt: 425.6 g/mol
InChI Key: GCKFBNOIIDGVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide, also known as DPC or DPC 963, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been studied for its potential as a therapeutic agent in various diseases. In

Mechanism of Action

The mechanism of action of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and proteins such as carbonic anhydrase, beta-amyloid, and alpha-synuclein. 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has also been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-kappaB.
Biochemical and Physiological Effects
4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in pH regulation and ion transport. 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in Alzheimer's disease and Parkinson's disease, respectively. In cancer cells, 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide in lab experiments is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the role of these enzymes and proteins in various diseases. However, one limitation of using 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is its potential toxicity. 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been shown to have cytotoxic effects on some cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide. One direction is the development of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide analogs with improved efficacy and reduced toxicity. Another direction is the study of the role of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide in other diseases such as diabetes and cardiovascular disease. Additionally, the mechanism of action of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide needs to be further elucidated to fully understand its potential as a therapeutic agent.
In conclusion, 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent in various diseases. Its ability to inhibit the activity of various enzymes and proteins makes it a useful tool for studying the role of these enzymes and proteins in disease. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide and its potential as a therapeutic agent.

Synthesis Methods

4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide is synthesized by reacting 4-aminobenzenesulfonamide with 3,3-diphenylpropyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide as a white crystalline powder with a melting point of 211-213°C.

Scientific Research Applications

4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, 4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide has been studied for its ability to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively.

properties

Product Name

4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

1-(3,3-diphenylpropyl)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C22H23N3O2S2/c23-29(26,27)20-13-11-19(12-14-20)25-22(28)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,23,26,27)(H2,24,25,28)

InChI Key

GCKFBNOIIDGVKA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3

Origin of Product

United States

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